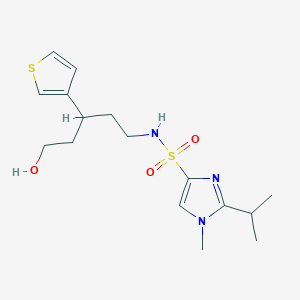

![molecular formula C12H13I B3003217 1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287345-33-7](/img/structure/B3003217.png)

1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane” is a chemical compound that is part of the bicyclo[1.1.1]pentane (BCP) family . BCPs have been studied extensively as bioisosteric components of drugs . They are not found in nature and this molecular unit approximates the distance of a para-disubstituted benzene which is replaced in medicines as a method of improving treatments .

Synthesis Analysis

The synthesis of BCPs has been a subject of considerable interest in recent years . A variety of methods have been developed for BCP synthesis, considering both scope and limitation . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The BCP motif is conformationally rigid and potentially more metabolically resistant .Chemical Reactions Analysis

The reactivity of BCPs has been explored in various studies . For instance, a novel reaction for the synthesis of 1-azido-3-heteroaryl BCPs via azidoheteroarylation of [1.1.1]propellane has been reported . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs are highly dependent on the spatial arrangement and interactions between the constituent molecules . Iodo-substituted systems were found to be more impact sensitive, whereas hydroxymethyl substitution led to more rapid thermodecomposition .Mecanismo De Acción

While the exact mechanism of action of “1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane” is not specified in the search results, BCPs in general have been used as bioisosteres in drug design . They are produced by immune cells near the site of inflammation and carry out a range of different pro-resolving bioactions before being rapidly converted to inactive metabolites .

Direcciones Futuras

The future directions in the study of BCPs involve the design and synthesis of more chemically and metabolically stable analogues . A programmable bis-functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates, opening up opportunities to explore the structure-activity relationships of drug candidates possessing multisubstituted BCP motifs .

Propiedades

IUPAC Name |

1-iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I/c1-9-4-2-3-5-10(9)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBVTNUQKPMHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

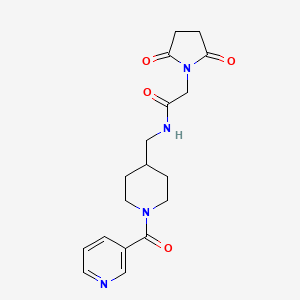

![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)

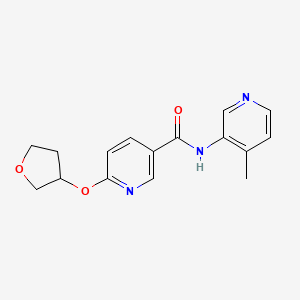

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)

![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)